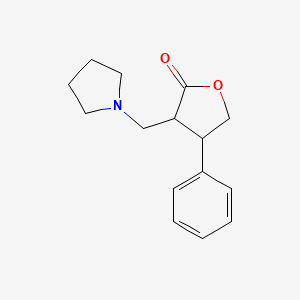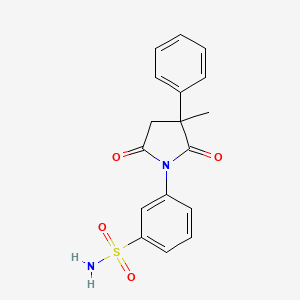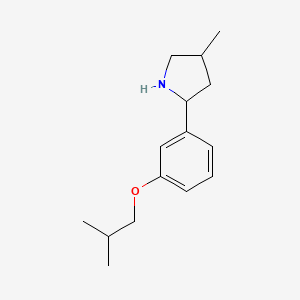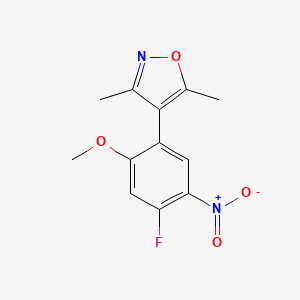
4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole is a synthetic organic compound characterized by its unique chemical structure. This compound features a combination of fluorine, methoxy, and nitro groups attached to a phenyl ring, along with a dimethylisoxazole moiety. Such structural diversity makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole typically involves multi-step organic reactions. One common approach includes the nitration of 4-fluoro-2-methoxyaniline to introduce the nitro group, followed by cyclization to form the isoxazole ring. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the fluorine or methoxy groups .
Scientific Research Applications
4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, the nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine
- 4-Fluoro-2-methoxy-5-nitroaniline
- 2-Fluoro-4-nitrophenol
Uniqueness
4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole stands out due to its unique combination of functional groups and the presence of the isoxazole ring. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2095464-27-8 |
|---|---|
Molecular Formula |
C12H11FN2O4 |
Molecular Weight |
266.22 g/mol |
IUPAC Name |
4-(4-fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C12H11FN2O4/c1-6-12(7(2)19-14-6)8-4-10(15(16)17)9(13)5-11(8)18-3/h4-5H,1-3H3 |
InChI Key |
QJPDNPIIFGIIIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2OC)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B12880743.png)
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide](/img/structure/B12880751.png)
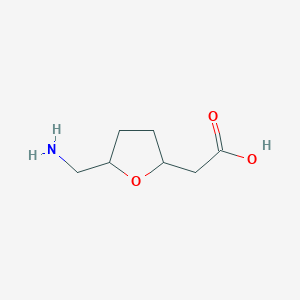

![1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12880764.png)
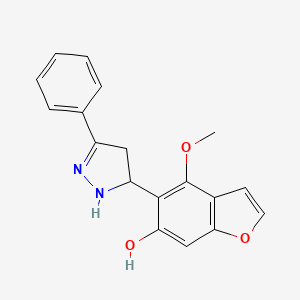
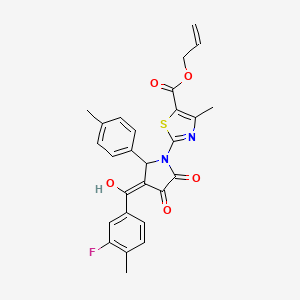
![2,8-Bis(methylsulfonyl)dibenzo[b,d]furan](/img/structure/B12880774.png)
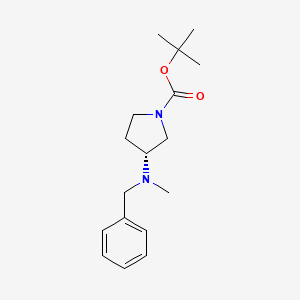

![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine](/img/structure/B12880783.png)
